4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde
Description
4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde is an organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol It is characterized by the presence of a methoxy group, a pyrrolidinyl group, and an aldehyde functional group attached to a benzene ring
Properties
IUPAC Name |
4-methoxy-3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-12-5-4-11(9-16)8-13(12)19-10-14(17)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUNWRCOOOEQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and an appropriate oxidizing agent. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-methoxybenzaldehyde is reacted with pyrrolidine in the presence of a palladium catalyst and a base . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzoic acid.
Reduction: 4-Methoxy-3-[2-hydroxy-2-(pyrrolidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group is known to enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of certain enzymes or receptors. This interaction can result in various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-[2-oxo-2-(morpholin-1-yl)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
Uniqueness
4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research in medicinal chemistry and drug development .
Biological Activity
4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde is an organic compound with significant potential in various biological applications. Its structure consists of a benzaldehyde core with a methoxy group and a pyrrolidinyl ethoxy substituent, which may contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 263.3 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1016845-36-5 |
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.3 g/mol |
| Purity | ≥95% |
Synthesis Methods
The synthesis of this compound typically involves two main steps:
- Formation of Pyrrolidinyl Ethoxy Intermediate : This is achieved by reacting pyrrolidine with an ethoxy compound under controlled conditions.
- Coupling Reaction : The intermediate is coupled with a methoxy-substituted benzaldehyde derivative, often using catalysts to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the pyrrolidine ring is thought to enhance interaction with microbial targets, potentially inhibiting growth or causing cell death. For instance, studies have shown that structurally related compounds exhibit significant antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism may involve modulation of inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response .
Case Studies
- Antimicrobial Activity : A study explored the efficacy of various benzaldehyde derivatives against bacterial strains. Results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency, suggesting that this compound could exhibit similar properties .
- Cancer Research : Another investigation assessed the potential of related compounds in inhibiting pancreatic cancer cell lines. The findings highlighted the importance of structural components in enhancing cytotoxicity against cancer cells .
The biological activity of this compound likely involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory processes.
- Receptor Modulation : It could also bind to receptors involved in signaling pathways, altering cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
